ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring. The final product is obtained after several purification steps, including recrystallization and chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester moiety may yield an alcohol .
Scientific Research Applications
Ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has shown antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C28H29N3O3/c1-2-34-28(33)27-24-19-23(32)13-14-25(24)31(22-11-7-4-8-12-22)26(27)20-29-15-17-30(18-16-29)21-9-5-3-6-10-21/h3-14,19,32H,2,15-18,20H2,1H3 |
InChI Key |
AUOAERJPZFTBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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